2,4-Difluorobenzyl bromide

Catalog No.
S704667
CAS No.
23915-07-3
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorobenzyl bromide

CAS Number

23915-07-3

Product Name

2,4-Difluorobenzyl bromide

IUPAC Name

1-(bromomethyl)-2,4-difluorobenzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2

InChI Key

IBLMYGXJKQIGSN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)CBr

Synonyms

α-Bromo-2,4-difluoro-toluene; 1-(Bromomethyl)-2,4-difluorobenzene; 2,4-Difluorobenzyl Bromide; α-Bromo-2,4-difluorotoluene; 1-(Bromomethyl)-2,4-difluoro-benzene

Canonical SMILES

C1=CC(=C(C=C1F)F)CBr

Preparation of Nonpeptidomimetic Dual XIAP and cIAP1 Antagonists

Scientific Field: Medicinal Chemistry

Summary of the Application: 2,4-Difluorobenzyl bromide is used in the synthesis of nonpeptidomimetic dual XIAP and cIAP1 antagonists . These antagonists are important in the field of medicinal chemistry as they have potential therapeutic applications in the treatment of cancer.

Results or Outcomes: The outcome of this application is the production of nonpeptidomimetic dual XIAP and cIAP1 antagonists.

Synthesis of βAla–Aib (N -fluoroarylmethyl) Dipeptide

Scientific Field: Peptide Synthesis

Summary of the Application: 2,4-Difluorobenzylamine, which can be derived from 2,4-Difluorobenzyl bromide, is used in the synthesis of βAla–Aib (N -fluoroarylmethyl) dipeptide . This dipeptide is of interest in the field of peptide synthesis.

2,4-Difluorobenzyl bromide is an organic compound with the molecular formula C₇H₅BrF₂ and a molecular weight of 207.018 g/mol. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound features a benzyl group substituted with two fluorine atoms at the 2 and 4 positions and a bromine atom at the benzyl carbon. Its structural characteristics contribute to its reactivity and potential applications in various chemical processes.

As 1-(Bromomethyl)-2,4-difluorobenzene is likely a precursor for other molecules, a specific mechanism of action is not applicable. Its mechanism of action would depend on the final product it is converted into.

  • Safety Data Sheet (SDS): A Safety Data Sheet (SDS) for 1-(Bromomethyl)-2,4-difluorobenzene is available from Fisher Scientific. It indicates the following hazards:
    • Flammable liquid
    • Harmful if inhaled, swallowed, or absorbed through skin
    • Causes skin and eye irritation
    • Suspected carcinogen
, often serving as a nucleophile or electrophile. Some notable reactions include:

  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions with nucleophiles such as sodium azide, resulting in the formation of 2,4-difluorobenzyl azide .
  • Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the aromatic ring, making it susceptible to electrophilic substitutions.
  • Cross-Coupling Reactions: It can be employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with various coupling partners .

Several methods exist for synthesizing 2,4-difluorobenzyl bromide:

  • Bromination of 2,4-Difluorotoluene: This method involves treating 2,4-difluorotoluene with bromine in the presence of a catalyst to introduce the bromine atom at the benzyl position.
  • Nucleophilic Substitution Reactions: As mentioned earlier, nucleophilic substitution can be performed using sodium azide or other nucleophiles to generate various derivatives from 2,4-difluorobenzyl bromide .
  • Halogen Exchange Reactions: This approach involves exchanging a halogen atom (e.g., chlorine) on a suitable precursor compound with bromine.

2,4-Difluorobenzyl bromide is utilized in several applications:

  • Synthetic Intermediate: It serves as a versatile intermediate in organic synthesis for creating more complex molecules.
  • Pharmaceutical Development: Its derivatives may be explored for their potential therapeutic effects in drug discovery.
  • Material Science: The compound can be used in the development of fluorinated materials with specific properties.

Several compounds share structural similarities with 2,4-difluorobenzyl bromide. Here are some noteworthy comparisons:

Compound NameMolecular FormulaKey Features
2-Fluorobenzyl bromideC₇H₆BrFContains one fluorine atom; less steric hindrance
4-Fluorobenzyl bromideC₇H₆BrFFluorine atom at para position; different reactivity
Benzyl bromideC₇H₈BrNo fluorine; serves as a baseline for comparison
2,6-Difluorobenzyl bromideC₇H₆BrF₂Different fluorination pattern; affects reactivity

The uniqueness of 2,4-difluorobenzyl bromide lies in its specific arrangement of fluorine atoms and its potential applications in synthetic chemistry and pharmaceuticals. Its reactivity profile is influenced by both the electron-withdrawing nature of the fluorine atoms and the presence of the bromine substituent.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (89.13%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (93.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (84.78%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

23915-07-3

Wikipedia

2,4-Difluorobenzyl bromide

Dates

Modify: 2023-08-15

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